molecular formula C18H13B B1595232 1-Bromo-2-(2-phenylphenyl)benzene CAS No. 75295-57-7

1-Bromo-2-(2-phenylphenyl)benzene

Cat. No. B1595232
CAS RN: 75295-57-7
M. Wt: 309.2 g/mol
InChI Key: YTLIDPYQVRVSCY-UHFFFAOYSA-N
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Description

“1-Bromo-2-(2-phenylphenyl)benzene” is a chemical compound with the molecular formula C14H11Br . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry. The compound contains a bromine atom (Br) attached to a benzene ring, which is further substituted with a phenyl group .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(2-phenylphenyl)benzene” consists of a benzene ring with a bromine atom and a phenyl group attached to it . The presence of these substituents can significantly influence the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

The compound can undergo various chemical reactions typical for bromobenzenes. These include electrophilic aromatic substitution reactions and nucleophilic aromatic substitution reactions . The exact reactions and their outcomes would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-2-(2-phenylphenyl)benzene” would depend on its specific structure and substituents. For instance, the presence of a bromine atom can increase the compound’s molecular weight and potentially influence its boiling and melting points .

Safety And Hazards

As with any chemical compound, handling “1-Bromo-2-(2-phenylphenyl)benzene” requires appropriate safety measures. It’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

1-bromo-2-(2-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-18-13-7-6-12-17(18)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLIDPYQVRVSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305062
Record name 2-Bromo-1,1':2',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(2-phenylphenyl)benzene

CAS RN

75295-57-7
Record name NSC168930
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-1,1':2',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an atmosphere of argon, 2,2′-dibromobiphenyl (9.5 g, 30 mmole), phenylboronic acid (3.7 g, 30 mmole) and tetrakis(triphenyl-phosphine)palladium(0) (1.0 g, 0.87 mmole, 3% Pd) were dissolved into toluene (75 ml). To the obtained solution, an aqueous solution of sodium carbonate (9.7 g, 92 mmole, 3 eq/46 ml) was added. The resultant solution was heated under refluxing for 10 hours and left standing for one night. The formed organic layer was separated, washed with a saturated aqueous solution of sodium chloride (50 ml) and dried over anhydrous magnesium sulfate. Then, the solvent was removed by distillation and a dark yellow oil was obtained. The obtained oil was purified by the column chromatography (silica gel/hexane, hexane+3% dichloromethane and hexane+5% dichloromethane, successively) and a colorless oil (6.5 g, 70%) was obtained.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenyl-phosphine)palladium(0)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
70%

Synthesis routes and methods II

Procedure details

Under an atmosphere of argon, 2,2′-dibromobiphenyl (9.5 g, 30 mmole), phenylboronic acid (3.7 g, 30 mmole) and tetrakis(triphenylphosphine)palladium(0) (1.0 g, 0.87 mmole, 3% Pd) were dissolved into toluene (75 ml). To the obtained solution, an aqueous solution of sodium carbonate (9.7 g, 92 mmole, 3 eq/46 ml) was added. The resultant solution was heated under refluxing for 10 hours and left standing for one night. The formed organic layer was separated, washed with a saturated aqueous solution of sodium chloride (50 ml) and dried over anhydrous magnesium sulfate. Then, the solvent was removed by distillation and a dark yellow oil was obtained. The obtained oil was purified by the column chromatography (silica gel/hexane, hexane+3% dichloromethane and hexane+5% dichloromethane, successively) and a colorless oil (6.5 g, 70%) was obtained.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
70%

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